molecular formula C25H29N3O3S B394327 3'-(4-ETHOXYPHENYL)-5'-METHYL-1-[(PIPERIDIN-1-YL)METHYL]-1,2-DIHYDROSPIRO[INDOLE-3,2'-[1,3]THIAZOLIDINE]-2,4'-DIONE

3'-(4-ETHOXYPHENYL)-5'-METHYL-1-[(PIPERIDIN-1-YL)METHYL]-1,2-DIHYDROSPIRO[INDOLE-3,2'-[1,3]THIAZOLIDINE]-2,4'-DIONE

Cat. No.: B394327
M. Wt: 451.6g/mol
InChI Key: QAEVUZWRBKXDEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3’-(4-ethoxyphenyl)-5’-methyl-1-(4-piperdinylmethyl)-1,3-dihydrospiro(2H-indole-3,2’-[1,3]-thiazolidine)-2,4’-dione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The compound’s structure includes an indole moiety, a thiazolidine ring, and a piperidine group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(4-ethoxyphenyl)-5’-methyl-1-(4-piperdinylmethyl)-1,3-dihydrospiro(2H-indole-3,2’-[1,3]-thiazolidine)-2,4’-dione typically involves multi-step organic reactions. One common method includes the reaction of an indole derivative with a thiazolidine precursor under controlled conditions. The reaction is often catalyzed by acids or bases, and the temperature and solvent used can significantly affect the yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and scalability. The process may include steps such as purification through recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

3’-(4-ethoxyphenyl)-5’-methyl-1-(4-piperdinylmethyl)-1,3-dihydrospiro(2H-indole-3,2’-[1,3]-thiazolidine)-2,4’-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium or platinum.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3’-(4-ethoxyphenyl)-5’-methyl-1-(4-piperdinylmethyl)-1,3-dihydrospiro(2H-indole-3,2’-[1,3]-thiazolidine)-2,4’-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3’-(4-ethoxyphenyl)-5’-methyl-1-(4-piperdinylmethyl)-1,3-dihydrospiro(2H-indole-3,2’-[1,3]-thiazolidine)-2,4’-dione exerts its effects involves interactions with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The piperidine group may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3’-(4-ethoxyphenyl)-5’-methyl-1-(4-piperdinylmethyl)-1,3-dihydrospiro(2H-indole-3,2’-[1,3]-thiazolidine)-2,4’-dione lies in its spiro structure, which imparts distinct chemical and biological properties. This structural feature allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C25H29N3O3S

Molecular Weight

451.6g/mol

IUPAC Name

3-(4-ethoxyphenyl)-5-methyl-1'-(piperidin-1-ylmethyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione

InChI

InChI=1S/C25H29N3O3S/c1-3-31-20-13-11-19(12-14-20)28-23(29)18(2)32-25(28)21-9-5-6-10-22(21)27(24(25)30)17-26-15-7-4-8-16-26/h5-6,9-14,18H,3-4,7-8,15-17H2,1-2H3

InChI Key

QAEVUZWRBKXDEM-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)N2C(=O)C(SC23C4=CC=CC=C4N(C3=O)CN5CCCCC5)C

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C(SC23C4=CC=CC=C4N(C3=O)CN5CCCCC5)C

Origin of Product

United States

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